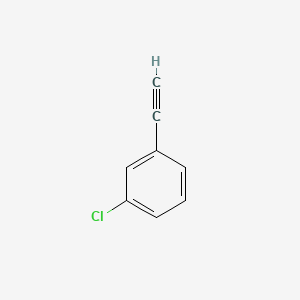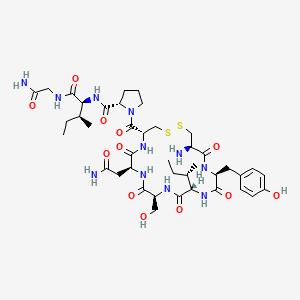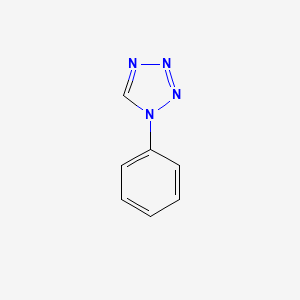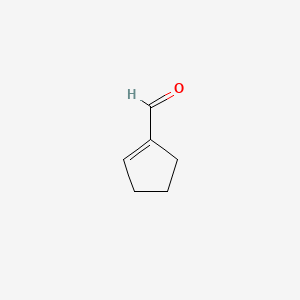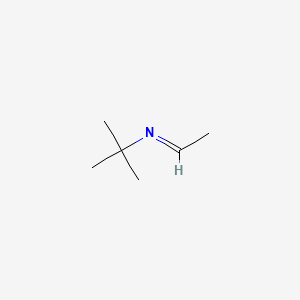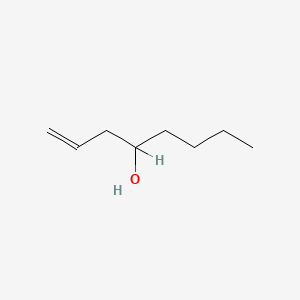
2-Méthyl-1-phénylbutane-1,3-dione
Vue d'ensemble
Description
2-Methyl-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C11H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is also known by its IUPAC name, (3Z)-4-hydroxy-3-methyl-4-phenyl-3-buten-2-one . It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
2-Methyl-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is a liquid at room temperature .
In terms of its pharmacokinetics , the compound has a high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.73 , indicating its lipophilicity, which can influence its absorption and distribution within the body.
Analyse Biochimique
Biochemical Properties
2-Methyl-1-phenylbutane-1,3-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS). These interactions are crucial for understanding the compound’s role in cellular redox balance and its potential impact on oxidative stress-related diseases .
Cellular Effects
The effects of 2-Methyl-1-phenylbutane-1,3-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, 2-Methyl-1-phenylbutane-1,3-dione can induce apoptosis in cancer cells, thereby inhibiting their growth. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Methyl-1-phenylbutane-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are involved in inflammatory responses. By binding to the active sites of these enzymes, 2-Methyl-1-phenylbutane-1,3-dione prevents the formation of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-phenylbutane-1,3-dione change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Methyl-1-phenylbutane-1,3-dione can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes. These adaptive responses help cells cope with the oxidative stress induced by the compound .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-phenylbutane-1,3-dione vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. These threshold effects highlight the importance of dose optimization in therapeutic applications of 2-Methyl-1-phenylbutane-1,3-dione .
Metabolic Pathways
2-Methyl-1-phenylbutane-1,3-dione is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into more water-soluble metabolites. These metabolites are then excreted from the body, primarily through the renal route. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-phenylbutane-1,3-dione is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, the compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Methyl-1-phenylbutane-1,3-dione is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell. These modifications are essential for the regulation of its biochemical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenylbutane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of acetophenone with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
C6H5COCH3+CH3COOCH2CH3→C6H5COCH2COCH3+CH3CH2OH
The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-phenylbutane-1,3-dione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butanedione: Similar in structure but lacks the methyl group at the 2-position.
2,4-Pentanedione: A symmetrical diketone with different substituents.
1,3-Diphenyl-1,3-propanedione: Contains two phenyl groups instead of one.
Uniqueness
2-Methyl-1-phenylbutane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the phenyl group at the 1-position makes it a versatile compound in various chemical transformations and applications .
Propriétés
IUPAC Name |
2-methyl-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJRGVFXLVQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341019 | |
| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6668-24-2 | |
| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

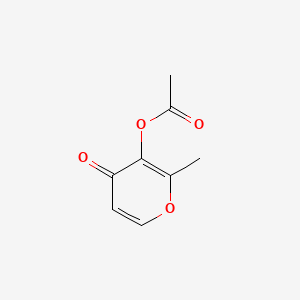
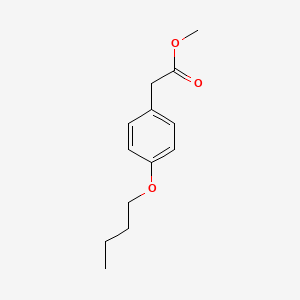
![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)
